Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique fluorinated structure, has garnered interest for its potential use in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability. The reaction conditions are carefully monitored to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: A non-fluorinated analog with similar structural features.
4,5-Difluoroindole: Lacks the ethyl ester group but shares the fluorinated indole core.
Indole-3-acetic acid: A naturally occurring indole derivative with distinct biological functions.
Uniqueness
Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate is unique due to its specific fluorination pattern and ethyl ester group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C11H9F2NO2
- Molecular Weight : 225.19 g/mol
- CAS Number : 194870-66-1
- IUPAC Name : Ethyl 4,5-difluoro-1H-indole-2-carboxylate
This compound features a partially saturated indole ring system with fluorine substitutions at the 4 and 5 positions, which may influence its biological activity by altering its physicochemical properties such as lipophilicity and electron density.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by several structural features:
Structure Feature | Effect on Activity |
---|---|
Fluorine Substitution | Increases lipophilicity and metabolic stability |
Indole Ring System | Essential for interaction with biological targets |
Carboxylate Group | Facilitates binding to receptor sites |
The unique combination of these features may confer distinct therapeutic potentials compared to non-fluorinated analogs.
Anticancer Studies
A study investigating the anticancer properties of related indole derivatives reported that compounds with similar structural motifs exhibited significant cytotoxicity against human leukemia cell lines with IC50 values as low as 1.50 µM . This suggests that this compound may also possess similar anticancer potential.
Antimicrobial Research
Research into the antimicrobial effects of fluorinated indoles has shown promising results against various pathogens. For example, derivatives with similar fluorination patterns demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics . This indicates a potential for this compound in treating bacterial infections.
Properties
Molecular Formula |
C11H11F2NO2 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11F2NO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-4,9,14H,2,5H2,1H3 |
InChI Key |
KHLKWRTXCQDCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C=CC(=C2F)F |
Origin of Product |
United States |
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